
6-Bromoquinolin-2(1H)-one
Overview
Description
6-Bromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one It is a heterocyclic aromatic organic compound that features a bromine atom at the sixth position of the quinolin-2(1H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of automated systems can also enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinolin-2,3-dione derivatives.
Reduction: The compound can be reduced to form 6-bromo-1,2-dihydroquinolin-2-one.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products Formed:
Oxidation: Quinolin-2,3-dione derivatives.
Reduction: 6-Bromo-1,2-dihydroquinolin-2-one.
Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromoquinolin-2(1H)-one has been studied for its potential antimicrobial and anticancer properties. Research indicates that it interacts with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance .
Case Study: Anticancer Activity
In one study, derivatives of this compound were evaluated for their cytotoxic effects against several cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential as lead compounds for drug development .
The compound has shown promise in various biological assays, including:
- Antimicrobial Effectiveness: Exhibiting activity against a range of bacteria and fungi.
- Inhibition of Enzymatic Activity: Targeting specific enzymes that are crucial for microbial survival and cancer cell metabolism .
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition |
Antifungal | Candida albicans | Inhibition |
Enzyme Inhibition | Topoisomerase | Competitive |
Chemical Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals .
Dyes and Pigments
The compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its bromine substituent enhances its reactivity, allowing it to participate in further chemical transformations necessary for dye synthesis .
Pharmaceutical Intermediate
Ongoing research explores the use of this compound as an intermediate in synthesizing novel pharmaceutical agents targeting infectious diseases and cancer therapies .
Mechanism of Action
The mechanism of action of 6-Bromoquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the quinolin-2(1H)-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
6-Chloroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoroquinolin-2(1H)-one: Contains a fluorine atom at the sixth position.
6-Iodoquinolin-2(1H)-one: Features an iodine atom at the sixth position.
Uniqueness: 6-Bromoquinolin-2(1H)-one is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Biological Activity
Overview
6-Bromoquinolin-2(1H)-one is a brominated derivative of quinolin-2(1H)-one, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. Its unique structural properties, influenced by the presence of a bromine atom at the sixth position, contribute to its reactivity and interaction with biological targets.
- Chemical Formula : C9H6BrN
- Molecular Weight : 212.06 g/mol
- Solubility : Soluble in organic solvents such as acetone, acetonitrile, and dichloromethane.
This compound interacts with various biological targets, including enzymes and receptors, modulating their activity through binding. Its mechanism involves:
- Enzyme Inhibition : It can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
- Case Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial activity (Table 1).
Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 32 µg/mL | 15 |
Escherichia coli | 64 µg/mL | 12 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties through apoptosis induction in cancer cell lines.
- Case Study : Research on ovarian cancer cells (SK-OV-3) showed that treatment with the compound at concentrations of 3.0 µM over 48 hours resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent (Figure 1).
Cell Viability Assay
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests moderate absorption with a potential for bioaccumulation. Toxicity studies are essential to determine safe dosage levels for therapeutic applications.
- Toxicological Assessment : Preliminary assessments indicate low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
Research Applications
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in pharmaceuticals. Its applications extend to:
- Drug Development : As a precursor for synthesizing novel antimicrobial and anticancer agents.
- Chemical Synthesis : Utilized in creating dyes and pigments due to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-bromoquinolin-2(1H)-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via bromination of quinolin-2(1H)-one precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol, as demonstrated in analogous quinolinone syntheses . Characterization via -NMR and IR spectroscopy ensures structural fidelity .
Q. How should this compound be stored to maintain stability, and what are its key hazards?
- Methodological Answer : Store in a sealed container at room temperature in a dry environment to prevent hydrolysis. Key hazards include skin/eye irritation (H315/H319) and respiratory toxicity (H335/H332). Use PPE (gloves, goggles) and work in a fume hood. Emergency protocols for spills include ethanol/water rinsing and activated carbon absorption .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the bromine substitution pattern and ketone tautomerism. IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm). Mass spectrometry (MS) validates molecular weight (225.04 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the antimicrobial potential of this compound derivatives?
- Methodological Answer : Synthesize analogs with substituents at positions 3, 4, or 7 (e.g., fluoro, chloro, or methyl groups) and test against Gram-negative (e.g., P. aeruginosa) and Gram-positive bacteria. Use the twofold serial dilution technique to determine minimum inhibitory concentrations (MICs). Compare results with streptomycin controls, as shown in fluoroquinolinone studies .
Q. What strategies resolve contradictions in crystallographic data for brominated quinolinones?
- Methodological Answer : Cross-validate single-crystal X-ray diffraction (SC-XRD) data with computational modeling (e.g., DFT). For example, SC-XRD of 6-chloroquinolin-2(1H)-one (R-factor = 0.030) confirmed planar geometry, which can guide brominated analog studies. Address discrepancies by refining hydrogen bonding and packing effects .
Q. How can researchers reconcile open-data requirements with confidentiality in studies involving this compound derivatives?
- Methodological Answer : Implement de-identification protocols for datasets containing proprietary structures. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions while adhering to GDPR or HIPAA standards. Consult institutional data protection offices for guidance .
Q. What experimental controls are essential when evaluating this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Include palladium-catalyzed Suzuki-Miyaura coupling controls using aryl boronic acids. Monitor reaction progress via TLC and GC-MS. Optimize solvent (DMF or THF) and base (KCO) conditions, referencing protocols for brominated isoquinolines .
Q. Safety and Compliance
Q. What are the best practices for handling this compound in high-throughput screening assays?
- Methodological Answer : Use automated liquid handlers in ventilated enclosures to minimize exposure. Prepare stock solutions in DMSO (sterile-filtered) and store at –20°C. Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from nonspecific toxicity .
Q. How should researchers address discrepancies in reported hazard classifications for brominated quinolinones?
- Methodological Answer : Cross-reference GHS classifications from multiple SDS sources (e.g., Sigma-Aldrich vs. CIL). Prioritize studies with explicit experimental hazard data (e.g., LD values) over vendor summaries. Update lab SOPs to reflect the most stringent precautions .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Properties
IUPAC Name |
6-bromo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFBGATSQRSTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495319 | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810-66-8 | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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